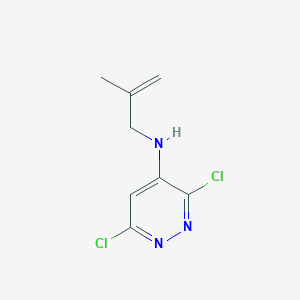
3,6-Dichloro-N-(2-methylallyl)pyridazin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Dichloro-N-(2-methylallyl)pyridazin-4-amine is a chemical compound characterized by the presence of a pyridazine ring substituted with chlorine atoms at positions 3 and 6, and an amine group attached to a 2-methyl-allyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-N-(2-methylallyl)pyridazin-4-amine typically involves the functionalization of 3,6-dichloropyridazine. One common method includes the use of organozinc reagents. For instance, the preparation of zincated 3,6-dichloropyridazine involves the reaction of 3,6-dichloropyridazine with (tmp)2Zn·2MgCl2·2LiCl in dry tetrahydrofuran (THF) under an argon atmosphere at -78°C . The resulting intermediate can then be further reacted with various electrophiles to introduce the 2-methyl-allyl amine group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, with a focus on yield, purity, and cost-effectiveness.
化学反应分析
Types of Reactions
3,6-Dichloro-N-(2-methylallyl)pyridazin-4-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridazine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly involving the amine group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or THF.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride (LiAlH4) can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound with different functional groups replacing the chlorine atoms.
科学研究应用
3,6-Dichloro-N-(2-methylallyl)pyridazin-4-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: It may be used in the development of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 3,6-Dichloro-N-(2-methylallyl)pyridazin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The chlorine atoms and the amine group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.
相似化合物的比较
Similar Compounds
1-(3,6-Dichloro-4-pyridazinyl)ethanol: Similar in structure but with an ethanol group instead of the 2-methyl-allyl amine group.
[1-(3,6-Dichloro-pyridazin-4-YL)-piperidin-4-YL]-methanol: Contains a piperidine ring instead of the 2-methyl-allyl amine group.
Uniqueness
3,6-Dichloro-N-(2-methylallyl)pyridazin-4-amine is unique due to the presence of the 2-methyl-allyl amine group, which imparts specific chemical and biological properties not found in its similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
属性
分子式 |
C8H9Cl2N3 |
|---|---|
分子量 |
218.08 g/mol |
IUPAC 名称 |
3,6-dichloro-N-(2-methylprop-2-enyl)pyridazin-4-amine |
InChI |
InChI=1S/C8H9Cl2N3/c1-5(2)4-11-6-3-7(9)12-13-8(6)10/h3H,1,4H2,2H3,(H,11,12) |
InChI 键 |
PDGZANOWPZMPKF-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)CNC1=CC(=NN=C1Cl)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














